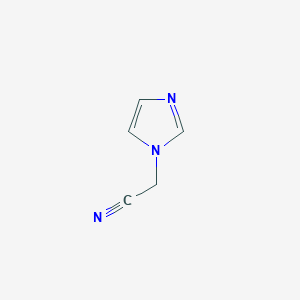

2-(1H-imidazol-1-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472977 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98873-55-3 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Imidazolyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-imidazol-1-yl)acetonitrile chemical properties and structure

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)acetonitrile: Chemical Properties, Synthesis, and Applications

Abstract

This compound, a bifunctional molecule featuring a reactive nitrile group and a pharmacologically significant imidazole ring, stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and established synthetic routes. Emphasizing the causality behind experimental design, we explore its reactivity and stability, detailing its role as a precursor to diverse heterocyclic systems and biologically active molecules. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 98873-55-3) is a heterocyclic compound that serves as a cornerstone intermediate in numerous chemical transformations.[1][2][3] Its structure uniquely combines the nucleophilic and coordination capabilities of the imidazole ring with the electrophilic and synthetic versatility of the nitrile functional group, connected by a methylene spacer.[1] This arrangement makes it an ideal precursor for constructing more complex molecular architectures, particularly fused imidazole derivatives of high interest in drug discovery.[1]

The compound typically appears as a white to light yellow solid or, in some purified forms, a light yellow oil.[4][5] Its key physical and chemical properties are summarized below, providing essential data for experimental planning and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 98873-55-3 | [1][2][6][7] |

| Molecular Formula | C₅H₅N₃ | [1][2][6][7][8] |

| Molecular Weight | 107.11 g/mol | [1][2][6][8] |

| IUPAC Name | This compound | [1][6][7] |

| Synonyms | 1-(Cyanomethyl)imidazole, Imidazol-1-ylacetonitrile | [4][8] |

| Melting Point | 54.0 to 58.0 °C | [4][5] |

| Boiling Point | 116-120 °C (at 0.35 Torr) | [4][5] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 5.63 ± 0.10 | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][9] |

| InChI Key | ZPGCVVBPGQJSPX-UHFFFAOYSA-N | [1][4][6][7][8] |

| SMILES | N#CCN1C=CN=C1 | [2][7] |

Synthesis and Spectroscopic Validation

The synthesis of this compound is most commonly achieved via nucleophilic substitution, a foundational reaction in organic chemistry. The choice of reagents and conditions is critical for optimizing yield and purity.

Experimental Protocol: Nucleophilic Substitution

This protocol describes a robust method for synthesizing the title compound from imidazole and a haloacetonitrile. The mechanism hinges on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that subsequently displaces the halide.

Step-by-Step Methodology:

-

Deprotonation of Imidazole: To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong, non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) in portions at 0 °C.[4][9] The use of NaH is strategic; it irreversibly deprotonates the imidazole N-H, generating the nucleophilic imidazolide anion and hydrogen gas, which evolves harmlessly from the reaction.

-

Nucleophilic Attack: Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation. Subsequently, slowly add bromoacetonitrile or chloroacetonitrile (1.0-1.1 eq.) dropwise.[1][4] Maintaining a controlled addition rate is crucial to manage the exothermic nature of the Sₙ2 reaction.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 2-24 hours.[1][4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water to destroy any unreacted NaH. The aqueous mixture is then extracted multiple times with a solvent like ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[4][9]

An alternative approach involves a copper-catalyzed Ullmann-type coupling, particularly effective when less reactive haloacetonitriles are used.[1] This method typically employs reagents such as CuCl (10 mol%) and K₂CO₃ in DMF at elevated temperatures (e.g., 120°C).[1]

Spectroscopic Characterization: A Self-Validating System

The integrity of the synthesized product is confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a distinct fingerprint. A characteristic singlet for the methylene protons (-CH₂CN) is expected in the region of δ 4.95–5.26 ppm. The three protons on the imidazole ring typically appear as distinct singlets or multiplets between δ 7.0–7.7 ppm.[1][10] The absence of the broad N-H proton signal from the starting imidazole is a key indicator of successful N-alkylation.

-

¹³C NMR : The carbon spectrum corroborates the structure. The nitrile carbon (-C≡N) signal appears around δ 113-115 ppm, while the methylene carbon (-CH₂-) resonates near δ 34-37 ppm.[10] The carbons of the imidazole ring are observed between δ 119-138 ppm.[10]

-

-

Infrared (IR) Spectroscopy : This technique is exceptionally useful for confirming the presence of the nitrile functional group. A sharp, strong absorption band in the range of 2214–2250 cm⁻¹ is a definitive indicator of the C≡N stretch.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) is observed at an m/z value of approximately 108.06, consistent with the molecular formula C₅H₅N₃.[1][4]

Chemical Reactivity and Applications

The dual functionality of this compound dictates its reactivity and utility. The imidazole ring can act as a ligand for metal coordination, while the nitrile group can undergo various transformations, including hydrolysis, reduction, and addition reactions.

Role as a Versatile Precursor

This compound is a key intermediate in the synthesis of a wide array of value-added molecules. Its utility stems from its ability to participate in diverse reaction cascades.

-

Pharmaceuticals : It is a documented reactant in the synthesis of lanoconazole, an antifungal agent, highlighting its importance in medicinal chemistry.[4][9] The imidazole moiety itself is a well-known pharmacophore present in many antimicrobial and anticancer agents.[1][11][12] Derivatives have shown potent biological activities, which are often enhanced by substitutions that improve lipophilicity and target binding.[1]

-

Heterocyclic Chemistry : It serves as a precursor for fused heterocyclic systems. For example, it is used to synthesize imidazo[1,2-a]pyridines, which are scaffolds of significant interest in drug discovery.[1]

-

Coordination Chemistry and Materials Science : The imidazole nitrogen atoms can coordinate with metal ions, making its derivatives useful as ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes.[1] Furthermore, derivatives have been polymerized to create materials such as proton-conductive membranes.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification : The compound is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The signal word associated with it is "Warning".

-

Recommended Precautions : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment. Some suppliers recommend storage in a freezer at temperatures under -20°C to ensure stability.[4][5] It should be kept away from strong oxidizing agents and strong acids.[13]

Conclusion

This compound is a chemical of significant strategic value. Its straightforward synthesis, combined with the versatile reactivity of its nitrile and imidazole components, establishes it as a powerful tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables researchers to harness its full potential in the development of novel pharmaceuticals, functional materials, and complex molecular systems.

References

- 1. This compound | Heterocyclic Building Block [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 98873-55-3|this compound|BLD Pharm [bldpharm.com]

- 4. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (1-Imidazolyl)acetonitrile | C5H5N3 | CID 11804695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 98873-55-3 [matrix-fine-chemicals.com]

- 8. 1-(CYANOMETHYL)IMIDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1H-Imidazol-1-ylacetonitrile CAS#: 98873-55-3 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

Physicochemical properties of 2-(1H-imidazol-1-yl)acetonitrile

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-1-yl)acetonitrile

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, combining a biologically significant imidazole ring with a reactive nitrile functional group, makes it a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices and the implications of these properties for practical applications, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework of drug design. Detailed, self-validating experimental protocols for key property determinations are provided, supported by workflow diagrams and authoritative references to ensure scientific integrity.

Introduction: A Versatile Heterocyclic Scaffold

Overview of this compound

This compound, also known by synonyms such as 1-(Cyanomethyl)imidazole, is an organic compound identified by the CAS Number 98873-55-3.[1][2][3][4] Structurally, it consists of an imidazole ring N--alkylated with an acetonitrile group.[1] This bifunctional nature—the electron-rich aromatic imidazole ring and the electrophilic nitrile group—underpins its utility as a dynamic intermediate in organic synthesis.[1]

Significance in Medicinal Chemistry and Drug Development

The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Consequently, this compound serves as a crucial starting material for various therapeutic agents. Notably, it is a key reactant in the synthesis of the antifungal drug lanoconazole.[5][6] Its derivatives are also explored as kinase inhibitors, antiparasitic agents, and ligands in coordination chemistry for developing materials with unique photophysical properties.[1] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for optimizing reaction conditions, predicting its behavior in biological systems, and designing next-generation therapeutics.

Core Physicochemical Profile

A compound's behavior, from reaction kinetics to bioavailability, is dictated by its intrinsic physicochemical properties. This section quantifies and discusses the core profile of this compound.

Structural and Identity Data

A clear definition of the molecule's identity is the foundation of all further analysis.

| Identifier | Value | Reference |

| Chemical Name | This compound | [7] |

| CAS Number | 98873-55-3 | [1][2] |

| Molecular Formula | C₅H₅N₃ | [1][2][7] |

| Molecular Weight | 107.11 g/mol | [1][2][8] |

| SMILES | N#CCN1C=CN=C1 | [2][7] |

| InChIKey | ZPGCVVBPGQJSPX-UHFFFAOYSA-N | [1][4][7] |

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical parameters, which are critical for predicting the compound's behavior in both chemical and biological environments.

| Property | Value | Implication & Discussion | Reference |

| Appearance | White to light yellow solid | Indicates a crystalline or microcrystalline solid at room temperature. | [5][9][10] |

| Melting Point | 54.0 to 58.0 °C | A relatively low melting point suggests moderate lattice energy. This is useful for quality control as impurities typically depress and broaden the melting range. | [5][6][9] |

| Boiling Point | 116-120 °C (at 0.35 Torr) | The high boiling point, even under vacuum, reflects the molecule's polarity. Purification by distillation requires high vacuum to prevent decomposition. | [5][6][9] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in methylene chloride. | Limited aqueous solubility is expected. The choice of solvents for reaction, purification, and formulation is critical. | [5][6][9] |

| pKa (Predicted) | 5.63 ± 0.10 | This value corresponds to the protonation of the basic nitrogen atom on the imidazole ring. At physiological pH (~7.4), a significant fraction of the molecule will be protonated, influencing its solubility, membrane permeability, and receptor interactions. | [5][6][9] |

| LogP (Computational) | 0.40668 | This value suggests a balanced hydrophilic-lipophilic character. It falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five. | [2] |

| TPSA | 41.61 Ų | The Topological Polar Surface Area is a predictor of drug transport properties. A value below 60 Ų is often correlated with good cell membrane permeability and oral absorption. | [2] |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. The following spectroscopic data are characteristic of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (CDCl₃) : Expect characteristic signals for the three imidazole protons between δ 7.0-7.6 ppm and a key singlet for the methylene (-CH₂-) protons adjacent to the nitrile group around δ 4.9-5.3 ppm.[1][11] The exact shifts are solvent-dependent.

-

¹³C NMR (CDCl₃) : Signals for the imidazole carbons typically appear between δ 119-138 ppm, with the nitrile carbon (-C≡N) resonating around δ 113-115 ppm and the methylene carbon (-CH₂-) at approximately δ 34-37 ppm.[11]

-

-

Infrared (IR) Spectroscopy : A sharp and strong absorption band in the region of 2214–2250 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration.[1]

-

Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the compound readily protonates to yield a prominent molecular ion peak [M+H]⁺ at m/z 108.06 .[1][6]

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is an effective technique for assessing the purity of this compound and related imidazole compounds.[1][12] A C8 or C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous component (e.g., phosphate buffer) can achieve effective separation.[12]

Experimental Protocols for Property Determination

While predicted values are useful for initial assessment, empirical determination is the gold standard in drug development. The following protocols are designed to be robust and self-validating.

Protocol: Determination of Melting Point

-

Expertise & Experience : The choice of a slow ramp rate near the expected melting point is crucial for accuracy. A sharp melting range (e.g., < 1 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities.

-

Methodology :

-

Ensure the sample is completely dry by holding it under a high vacuum for several hours.

-

Load a small amount of the finely powdered solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point (~50 °C).

-

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Trustworthiness : The shake-flask method (OECD Guideline 105) is the benchmark for determining aqueous solubility. Including a filtration step is non-negotiable to ensure that only the dissolved analyte is measured, preventing overestimation from suspended microparticles.

-

Methodology :

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

-

Quantify the concentration of the analyte in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Protocol: Determination of pKa via UV-Vis Spectrophotometry

-

Expertise & Experience : This method is effective because the imidazole ring is a chromophore whose electronic structure (and thus UV-Vis spectrum) changes upon protonation. The key is to identify a wavelength with a significant difference in absorbance between the neutral and protonated species. This maximizes the signal-to-noise ratio of the measurement.

-

Methodology :

-

Prepare a stock solution of this compound in methanol or water.

-

Prepare a series of buffers spanning a pH range from ~3 to ~8 (e.g., universal Britton-Robinson buffer).

-

Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on pH.

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Identify an analytical wavelength where the absorbance changes significantly with pH.

-

Plot absorbance at this wavelength versus the measured pH of each buffer solution.

-

Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

-

Synthesis, Stability, and Handling

Common Synthetic Route

The most prevalent synthesis involves a straightforward nucleophilic substitution reaction.[5][6]

-

Authoritative Grounding : This method relies on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that readily displaces a halide from an α-haloacetonitrile.

-

Methodology :

-

To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction mixture again to 0 °C and add a solution of bromoacetonitrile or chloroacetonitrile (1.0 eq.) dropwise.

-

Let the reaction proceed at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

The combined organic layers are dried, concentrated, and the crude product is purified, typically by silica gel column chromatography.[5][6]

-

Stability and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage Conditions : Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best kept in a freezer at temperatures under -20°C for long-term stability.[5][6][9]

-

Handling : The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Implications for Drug Development

The physicochemical properties detailed above are not merely data points; they are critical inputs for predictive models in drug development.

Role as a Versatile Chemical Scaffold

The dual functionality of this compound allows for orthogonal reactivity. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. The imidazole ring can be further functionalized or used as a coordinating ligand. This versatility makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[1]

ADME Profile Prediction

-

Absorption : With a LogP of ~0.4 and a TPSA of ~42 Ų, the compound aligns well with Lipinski's guidelines for oral bioavailability.[2] Its moderate polarity suggests it can partition into lipid membranes while retaining sufficient aqueous solubility for dissolution in the gastrointestinal tract.

-

Distribution : The pKa of ~5.6 indicates that at blood pH (7.4), the compound will exist as a mixture of its neutral and protonated forms.[5][6][9] The charged (protonated) species will have higher aqueous solubility and may be restricted from crossing the blood-brain barrier, while the neutral form will more readily partition into tissues. This equilibrium is a key determinant of its volume of distribution.

-

Metabolism : Imidazole rings are subject to various metabolic pathways, including oxidation and conjugation. The methylene bridge and nitrile group may also be sites of metabolic activity. In vitro metabolism studies using liver microsomes are a necessary step to identify potential metabolites and predict in vivo clearance rates.

-

Excretion : The compound's water solubility, enhanced by its ability to be protonated, suggests that renal clearance could be a significant route of excretion for the parent drug and any polar metabolites.

Conclusion

This compound is a compound of significant strategic importance in chemical and pharmaceutical research. Its well-balanced physicochemical profile—characterized by moderate lipophilicity, a pharmaceutically relevant pKa, and a polar surface area conducive to membrane permeability—makes it an attractive scaffold for drug design. This guide has provided a detailed technical overview of these properties, grounded in experimental data and authoritative protocols. By understanding and applying this knowledge, researchers can better leverage this versatile building block to accelerate the discovery and development of novel therapeutics and advanced materials.

References

- 1. This compound | Heterocyclic Building Block [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 98873-55-3 [sigmaaldrich.com]

- 5. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 6. 1H-Imidazol-1-ylacetonitrile CAS#: 98873-55-3 [m.chemicalbook.com]

- 7. This compound | CAS 98873-55-3 [matrix-fine-chemicals.com]

- 8. 1-(CYANOMETHYL)IMIDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chembk.com [chembk.com]

- 10. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Synthon in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-(1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest, prized for its unique combination of a reactive nitrile moiety and the biologically significant imidazole ring. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthetic routes, explore its reactivity, and showcase its role in the construction of valuable heterocyclic systems, pharmaceuticals, and advanced materials.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound is a crystalline solid characterized by an imidazole ring N-substituted with an acetonitrile group via a methylene bridge.[1][2][3][4][5] This seemingly simple molecule is a powerhouse of synthetic potential, owing to the distinct and complementary reactivity of its constituent parts. The imidazole ring, an electron-rich aromatic heterocycle, is a prevalent pharmacophore in numerous biologically active compounds and a versatile ligand in coordination chemistry.[1][6][7] The nitrile group, with its electrophilic carbon, serves as a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to furnish ketones.[8][9][10][11] The methylene spacer provides conformational flexibility and a site for potential functionalization. This guide will illuminate the synthetic pathways to this valuable intermediate and its subsequent elaboration into a diverse range of molecular targets.

Synthesis of this compound: Establishing the Foundation

The efficient synthesis of this compound is crucial for its widespread application. The most prevalent and practical approach involves the N-alkylation of imidazole with a haloacetonitrile derivative. This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the imidazole, thereby enhancing its nucleophilicity.[12][13][14]

A comparative summary of common synthetic routes is presented below:

| Method | Reagents & Conditions | Typical Yield | Key Considerations | Reference |

| Base-Mediated N-Alkylation | Imidazole, Bromoacetonitrile, Sodium Hydride, THF, Room Temperature | 59% | Utilizes a strong base, requires anhydrous conditions. | [15] |

| N-Alkylation with Phase Transfer Catalysis | Imidazole, Chloroacetonitrile, K₂CO₃, Acetonitrile, 80°C | High | Avoids strong bases, suitable for larger scale. | [14] |

| Copper-Catalyzed Ullmann-Type Coupling | Imidazole, Chloroacetonitrile, CuCl, K₂CO₃, DMF, 120°C | Good | Effective but requires a metal catalyst and higher temperatures. | [1] |

Experimental Protocol: Base-Mediated N-Alkylation of Imidazole

This protocol details a reliable and commonly employed method for the synthesis of this compound.

Materials:

-

1H-Imidazole

-

Bromoacetonitrile

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Water

-

Saturated Ammonium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

To a stirred solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add sodium hydride (1.8 g, 45 mmol of 60% dispersion) in portions at room temperature.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (50 mL), followed by a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford this compound as a yellow oil (4.6 g, 59% yield).[15]

Caption: Workflow for the synthesis of this compound.

A Hub of Reactivity: Synthetic Applications

The true value of this compound lies in its capacity to serve as a versatile precursor to a multitude of more complex molecules. Its reactivity can be broadly categorized by transformations involving the nitrile group and those that engage the imidazole ring and the adjacent methylene group.

Transformations of the Nitrile Group

The polarized carbon-nitrogen triple bond of the nitrile is a prime target for nucleophilic attack, enabling its conversion into several key functional groups.[8][9]

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield imidazol-1-ylacetic acid.[10][11] This carboxylic acid is a key intermediate in the synthesis of various compounds, including the bisphosphonate drug Zoledronic acid.[16]

-

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(1H-imidazol-1-yl)ethanamine.[8][9][10] This transformation provides access to a new class of imidazole-containing diamines for further elaboration.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone.[8][9][10] This allows for the introduction of a wide variety of carbon-based substituents.

Caption: Key transformations of the nitrile group.

Precursor to Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused imidazole derivatives, which are prominent scaffolds in medicinal chemistry.[1] For instance, it is a key precursor to imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is perhaps best exemplified by its role in the synthesis of pharmaceuticals. A notable example is its use as a reactant in the synthesis of the antifungal agent lanoconazole.[15] This highlights its value in the rapid construction of complex, biologically active molecules. Furthermore, derivatives of this compound are explored as intermediates for antitumor and antimicrobial agents.[1]

A Building Block for Materials Science

Beyond its applications in medicinal chemistry, this compound and its derivatives are finding use in materials science. The imidazole moiety can be quaternized to form imidazolium salts, which are a class of ionic liquids.[17][18] These "green solvents" have tunable properties and are of great interest for a variety of applications, including as electrolytes and reaction media.[19][20] Additionally, derivatives have been used to create proton-conductive membranes for polymer science applications.[1]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combining the versatile reactivity of a nitrile with the privileged imidazole scaffold, has cemented its status as a valuable building block in organic synthesis. From the construction of complex pharmaceutical agents to the development of novel materials, its applications continue to expand. As the demand for efficient and modular synthetic strategies grows, the importance of versatile synthons like this compound is set to increase, promising new avenues for discovery in both academic and industrial research.

References

- 1. This compound | Heterocyclic Building Block [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 98873-55-3 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 98873-55-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 16. sciforum.net [sciforum.net]

- 17. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 18. 2-(2-propyl-1H-imidazol-3-ium-3-yl)acetonitrile | C8H12N3+ | CID 152065689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ion association of imidazolium ionic liquids in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-(1H-imidazol-1-yl)acetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 98873-55-3), a pivotal building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectroscopic interpretation, offering field-proven insights into the structural elucidation of this versatile molecule. Protocols are presented as self-validating systems to ensure technical accuracy and reproducibility.

Introduction and Significance

This compound is a bifunctional molecule featuring a reactive nitrile group and an electron-rich imidazole ring.[1] This unique combination makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly fused imidazole systems that are prominent scaffolds in drug discovery.[1] Its structure is foundational in the development of antifungal agents, kinase inhibitors, and materials for coordination chemistry.[1] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-technique spectroscopic approach. This guide provides a detailed examination of the characteristic spectral signatures that define its molecular architecture.

Compound Profile:

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is adopted for the molecular structure of this compound. This systematic numbering is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with IUPAC-consistent atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Data is typically acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[5]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.59 | Singlet | 1H | H-2 |

| 7.14 | Singlet | 1H | H-4 |

| 7.06 | Singlet | 1H | H-5 |

| 4.95 | Singlet | 2H | H-6 (-CH₂-) |

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

-

Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as sharp singlets between δ 7.06 and 7.59 ppm.[4] The H-2 proton is the most deshielded (δ 7.59 ppm) due to its position between two electronegative nitrogen atoms. The H-4 and H-5 protons appear at δ 7.14 and 7.06 ppm, respectively.[4] Their distinct chemical shifts confirm the N-1 substitution pattern; in a symmetric imidazolium salt, H-4 and H-5 would be equivalent. The absence of coupling between them is characteristic of many N-substituted imidazoles.

-

Methylene Protons (H-6): The singlet at δ 4.95 ppm integrates to 2H and is assigned to the methylene protons.[4] Its downfield shift is a direct consequence of being positioned between two electron-withdrawing groups: the imidazole ring and the nitrile (C≡N) group. The singlet multiplicity indicates no adjacent protons, which is consistent with the proposed structure.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 137.1 | C-2 | Carbon between two nitrogen atoms; significantly deshielded. |

| 130.9 | C-4 | Aromatic carbon adjacent to one nitrogen. |

| 119.0 | C-5 | Aromatic carbon adjacent to one nitrogen. |

| 113.7 | C-7 (-C≡N) | Characteristic shift for a nitrile carbon. |

| 34.4 | C-6 (-CH₂) | Aliphatic carbon deshielded by adjacent N1 and C≡N. |

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

-

Imidazole Carbons (C-2, C-4, C-5): The three sp²-hybridized carbons of the imidazole ring are observed at δ 137.1, 130.9, and 119.0 ppm.[4] C-2 is the most downfield, consistent with its position flanked by two nitrogen atoms.

-

Nitrile Carbon (C-7): The signal at δ 113.7 ppm is unequivocally assigned to the nitrile carbon.[4] Carbons in a C≡N triple bond typically resonate in the δ 110-125 ppm range.[1]

-

Methylene Carbon (C-6): The sp³-hybridized methylene carbon appears at δ 34.4 ppm, the most upfield signal as expected for an aliphatic carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most diagnostic feature is the nitrile group.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3150 | C-H Stretch | Imidazole Ring |

| ~2214–2250 | C≡N Stretch | Nitrile |

| ~1500-1600 | C=C / C=N Stretch | Imidazole Ring |

Source: Benchchem.[1]

Interpretation and Expertise: The most crucial peak for structural confirmation is the sharp, intense absorption band observed in the 2214–2250 cm⁻¹ region, which is a classic signature of a nitrile (C≡N) stretching vibration.[1] The presence of C-H stretching absorptions above 3000 cm⁻¹ confirms the aromatic nature of the imidazole ring, while the peaks in the 1500-1600 cm⁻¹ region correspond to the ring's C=C and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, typically yielding the protonated molecular ion.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₅H₅N₃

-

Exact Mass: 107.0483

-

Observed Ion ([M+H]⁺): m/z 108.0562 (calculated), reported as m/z 108.[1][2]

Fragmentation Pathway Analysis: The stability of the imidazole ring plays a key role in the fragmentation logic. Upon ionization, the molecule can undergo fragmentation to produce characteristic daughter ions.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation and Expertise: The primary peak observed in the mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 108.[1][2] A logical and common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the acetonitrile moiety, leading to a fragment ion at m/z 81. Another significant fragmentation would be the cleavage of the C-N bond, resulting in the loss of the cyanomethyl radical (•CH₂CN, 40 Da) to yield the stable protonated imidazole fragment at m/z 68.

Standard Operating Protocol for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following generalized protocols should be followed. This workflow represents a self-validating system for the characterization of this compound.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

-

Sample Preparation: Ensure the sample is of high purity (≥97%).[3] For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6] For IR, prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Instrument Calibration: Before acquisition, ensure the spectrometer is properly calibrated using standard reference materials.

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[4] Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

IR: Record the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Acquire the spectrum in positive ion mode using ESI.

-

-

Data Processing: Process the raw data using appropriate software. For NMR, this includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent residual peak or TMS.

-

Structural Verification: Correlate the data from all three techniques. The presence of the correct number of signals in NMR, the characteristic C≡N stretch in IR, and the correct molecular ion peak in MS provides unambiguous confirmation of the structure.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent across standard analytical techniques. ¹H and ¹³C NMR spectroscopy precisely map its carbon-hydrogen framework, IR spectroscopy provides definitive confirmation of its key nitrile functional group, and mass spectrometry verifies its molecular weight and elemental formula. The collective data presented in this guide serves as an authoritative reference for the rapid and accurate identification and quality assessment of this important chemical intermediate.

References

The Alchemist's Guide to Aromatic Scaffolds: A Technical Introduction to the Synthesis of Fused Imidazole Derivatives

Abstract

Fused imidazole derivatives represent a cornerstone of modern medicinal chemistry and materials science, with their versatile structures underpinning a vast array of therapeutic agents and functional materials.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing these vital heterocyclic systems. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and presents detailed, actionable methodologies for the synthesis of prominent fused imidazole families, including benzimidazoles, imidazopyridines, and purines. Through a blend of rigorous scientific explanation, practical protocols, and visual aids, this guide aims to empower researchers to confidently navigate and innovate within the rich landscape of fused imidazole synthesis.

The Enduring Legacy of Fused Imidazoles: A Chemist's Perspective

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in nature and pharmacology.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component of many biologically active molecules, from the amino acid histidine to the neurotransmitter histamine.[1] When fused to other ring systems, the resulting bicyclic or polycyclic structures exhibit an expanded and often enhanced range of biological activities and material properties.

This guide focuses on the art and science of constructing these fused systems, providing the foundational knowledge necessary for both the routine synthesis of known compounds and the rational design of novel derivatives. We will explore the strategic bond formations and cyclization reactions that are central to this field of synthetic chemistry.

The Benzimidazole Core: A Pillar of Medicinal Chemistry

Benzimidazoles, formed by the fusion of a benzene ring with an imidazole ring, are a particularly important class of fused imidazoles.[3][4] This scaffold is present in a number of commercially available drugs with a wide range of applications.[5]

The Phillips-Ladenburg Synthesis: A Classic Condensation

One of the most fundamental and enduring methods for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6][7][8]

Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a cyclization and subsequent dehydration to form the aromatic benzimidazole ring. The acidic catalyst protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 2-Methylbenzimidazole

-

Materials: o-Phenylenediamine, acetic acid, 4N Hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 4N hydrochloric acid (40 mL).

-

Add glacial acetic acid (6.0 g, 0.1 mol).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution until the pH is approximately 7.

-

The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol to obtain pure 2-methylbenzimidazole.

-

One-Pot Synthesis from Aldehydes: Efficiency and Versatility

A highly efficient and atom-economical approach to benzimidazoles involves the one-pot condensation of o-phenylenediamines with aldehydes.[1][4][9][10][11] This method often utilizes a catalyst to promote the oxidative cyclization of the intermediate Schiff base.

Mechanism: The reaction begins with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to afford the aromatic benzimidazole. Various catalysts, including lanthanum chloride and nano-catalysts, can facilitate this transformation under mild conditions.[4][10]

Experimental Protocol: Lanthanum Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles [4]

-

Materials: o-Phenylenediamine, aromatic aldehyde (e.g., benzaldehyde), lanthanum chloride (LaCl₃), acetonitrile.

-

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (10 mol%) in acetonitrile (5 mL).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

-

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lanthanum Chloride | Acetonitrile | Room Temp | 1-3 | 85-95 | [4] |

| ZnFe₂O₄ (ultrasound) | Ethanol | 70 | 0.5 | 90-96 | [10] |

| None (grinding/heating) | Solvent-free | 140 | 1-2 | 80-92 | [9] |

| MgO@DFNS | Ethanol | Room Temp | 3 | ~90 | [11] |

Table 1: Comparison of Catalytic Systems for One-Pot Benzimidazole Synthesis

Imidazopyridines: Privileged Scaffolds in Drug Discovery

Imidazopyridines, which feature an imidazole ring fused to a pyridine ring, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5][12]

The Tschitschibabin Reaction: A Cornerstone of Imidazopyridine Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classical method for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[13][14]

Mechanism: The reaction initiates with the nucleophilic attack of the endocyclic pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound, leading to an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

-

Materials: 2-Aminopyridine, 2-bromoacetophenone, sodium bicarbonate, ethanol.

-

Procedure:

-

Dissolve 2-aminopyridine (0.94 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add 2-bromoacetophenone (1.99 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol).

-

Heat the mixture at reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.

-

Modern Approaches: Microwave-Assisted and Multicomponent Reactions

To enhance reaction efficiency and embrace the principles of green chemistry, modern methods such as microwave-assisted synthesis and multicomponent reactions have been developed for imidazopyridine synthesis.[3][5][15][16][17]

Microwave-Assisted Protocol: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives [5]

-

Materials: Substituted 2-aminonicotinic acid, chloroacetaldehyde, water.

-

Procedure:

-

In a microwave-safe vessel, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature and power for 30 minutes.

-

After cooling, the product often precipitates and can be collected by filtration.

-

Caption: Microwave-assisted synthesis of imidazo[1,2-a]pyridines.

The Purine Nucleus: The Building Block of Life

Purines, composed of a pyrimidine ring fused to an imidazole ring, are of immense biological importance as they form the basis of the nucleobases adenine and guanine.[2]

The Traube Purine Synthesis: A Classic Route

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors.[18][19][20][21][22] It typically involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.

Mechanism: The synthesis generally starts with a 4,5-diaminopyrimidine. The imidazole ring is then formed by reacting this diamine with a one-carbon synthon, such as formic acid or a derivative, which bridges the two amino groups.[21] A common sequence involves nitrosation of a 4-aminopyrimidine at the 5-position, reduction of the nitroso group to an amino group, and subsequent cyclization with a one-carbon source.[18][20]

Experimental Protocol: General Steps for Traube Synthesis [20]

-

Nitrosation: A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is treated with a nitrosating agent (e.g., sodium nitrite in acidic solution) to introduce a nitroso group at the 5-position.

-

Reduction: The nitroso group is reduced to an amino group, typically using a reducing agent like ammonium sulfide or through catalytic hydrogenation, to yield a 4,5-diaminopyrimidine.

-

Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized by heating with a one-carbon source, such as formic acid or triethyl orthoformate, to form the purine ring system.

Caption: General workflow of the Traube purine synthesis.

Synthesis from Imidazole Precursors

An alternative strategy for constructing purines involves building the pyrimidine ring onto a pre-existing imidazole scaffold.[23] This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.

General Approach: This method typically starts with a suitably functionalized imidazole, such as a 4-aminoimidazole-5-carboxamide or a related derivative. The pyrimidine ring is then annulated through reactions that introduce the remaining two carbon atoms and one nitrogen atom.

Advanced Synthetic Methodologies

The field of fused imidazole synthesis is continually evolving, with the development of novel catalytic systems and reaction conditions that offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with copper and palladium, has become a powerful tool for the synthesis of fused imidazoles.[24] These methods often enable C-N and C-C bond formations under milder conditions than traditional methods.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a widely used method for the N-arylation of imidazoles, which is a key step in the synthesis of many complex fused systems.[25] Modern protocols often employ ligands to improve catalyst performance and allow for lower reaction temperatures.[26][27][28]

Mechanism of Copper-Catalyzed N-Arylation: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the N-aryl imidazole and regenerate the Cu(I) catalyst.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [25]

-

Materials: Imidazole, aryl halide (e.g., 4-bromo-3-(trifluoromethyl)aniline), copper(I) iodide (CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., DMSO or dioxane).

-

Procedure:

-

To an oven-dried reaction vessel, add CuI (5 mol%), the ligand (10 mol%), and the base (2.0 eq).

-

Add imidazole (1.2 eq) and the aryl halide (1.0 eq).

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture at 100-110 °C for 18-24 hours.

-

After cooling, dilute the mixture with a suitable organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion and Future Outlook

The synthesis of fused imidazole derivatives is a dynamic and ever-expanding field of chemical research. While classic named reactions continue to be valuable tools, the future of this area lies in the development of more efficient, selective, and sustainable synthetic methods. The increasing use of transition metal catalysis, microwave-assisted reactions, and multicomponent strategies is a testament to this trend. As our understanding of the biological roles of fused imidazoles continues to grow, so too will the demand for innovative synthetic approaches to access novel and complex derivatives. This guide provides a solid foundation for researchers to both utilize existing methodologies and contribute to the future advancements in this exciting area of chemistry.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. bio-conferences.org [bio-conferences.org]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

- 21. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 22. Traube purine synthesis | PPTX [slideshare.net]

- 23. mdpi.com [mdpi.com]

- 24. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Precursor for Advanced Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This guide focuses on 2-(1H-imidazol-1-yl)acetonitrile, a bifunctional building block of significant utility in the synthesis of complex heterocyclic systems.[6] Its unique structure, combining the biologically significant imidazole ring with a reactive nitrile group, makes it an invaluable precursor for constructing diverse molecular scaffolds, particularly fused imidazoles like imidazo[1,2-a]pyridines.[6] We will explore its synthesis, delve into its chemical reactivity, and provide detailed, field-proven protocols for its application in constructing novel heterocyclic frameworks relevant to drug discovery.

Introduction: The Privileged Imidazole Scaffold

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing systems being particularly prominent in approved drugs.[1] Among these, the imidazole ring holds a privileged status.[1][5] It is a five-membered aromatic heterocycle with two nitrogen atoms, imparting unique electronic properties, hydrogen bonding capabilities, and the ability to coordinate with biological targets such as enzymes and receptors.[1][4] The imidazole moiety is found in essential natural products like the amino acid histidine and purines, and is a key pharmacophore in a wide array of drugs exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

The strategic value of this compound lies in its dual reactivity. The imidazole ring can act as a nucleophile, while the activated methylene group adjacent to the nitrile function provides a site for nucleophilic attack and C-C bond formation. This versatility allows for its participation in a variety of cyclization and multicomponent reactions, providing efficient pathways to complex molecules.

Synthesis and Characterization of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetonitrile with imidazole.[6] The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

Optimized Synthetic Protocol

This protocol describes a robust and scalable synthesis via N-alkylation of imidazole.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the imidazolide anion.

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq) dropwise to the suspension. Causality Note: Slow addition is crucial to control the exothermicity of the Sₙ2 reaction and prevent side product formation.

-

Reaction Progression: Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield this compound as a white to light yellow solid.[6][7]

Physicochemical and Spectroscopic Data

A thorough characterization is essential to confirm the identity and purity of the synthesized precursor.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃ | [8] |

| Molecular Weight | 107.11 g/mol | [8] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 54-58 °C | [7] |

| ¹H NMR (CDCl₃) | δ ~5.0 (s, 2H, -CH₂-), δ ~7.1 (s, 1H, Im-H), δ ~7.2 (s, 1H, Im-H), δ ~7.7 (s, 1H, Im-H) | [6] |

| ¹³C NMR (CDCl₃) | δ ~35 (-CH₂-), δ ~115 (-CN), δ ~120, 130, 138 (Im-C) | [6] |

| IR (KBr, cm⁻¹) | ~2250 (sharp, C≡N stretch) | [6] |

| MS (ESI+) | m/z 108.06 [M+H]⁺ | [6] |

Chemical Reactivity: A Bifunctional Hub

The synthetic utility of this compound stems from its two key reactive sites: the nucleophilic N-3 atom of the imidazole ring and the acidic α-protons of the methylene group.

-

N-3 Nucleophilicity: The lone pair on the sp²-hybridized nitrogen (N-3) can participate in reactions with electrophiles, leading to the formation of imidazolium salts or acting as an intramolecular nucleophile in cyclization reactions.

-

α-Methylene Acidity: The protons on the methylene carbon are activated by the adjacent electron-withdrawing nitrile group. In the presence of a base, this position can be deprotonated to form a stabilized carbanion, a potent nucleophile for reactions with various electrophiles.

The interplay of these reactive centers allows for a diverse range of transformations, making it a powerful tool for heterocyclic construction.

Caption: Reactivity map of this compound.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that feature prominently in medicinal chemistry, with applications as antiviral, anticancer, and anti-inflammatory agents.[9] this compound is an excellent precursor for these systems.

One-Pot Synthesis via Thorpe-Ziegler Cyclization

This protocol details a one-pot, three-component reaction for the synthesis of substituted 2-amino-3-cyanoimidazo[1,2-a]pyridines. The reaction proceeds through an initial Knoevenagel condensation, followed by a Thorpe-Ziegler intramolecular cyclization.

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and this compound (1.0 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add piperidine (0.2 mmol) as a catalyst. Causality Note: Piperidine acts as a base to facilitate both the initial Knoevenagel condensation between the aldehyde and the acetonitrile precursor and the subsequent intramolecular cyclization.

-

Heating: Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure imidazo[1,2-a]pyridine derivative.

Representative Results

The versatility of this method allows for the synthesis of a library of compounds by varying the substituents on the 2-aminopyridine and the aldehyde.

| Entry | 2-Aminopyridine Substituent | Aldehyde | Yield (%) |

| 1 | H | Benzaldehyde | 88 |

| 2 | 5-Cl | 4-Chlorobenzaldehyde | 92 |

| 3 | 4-CH₃ | 4-Methoxybenzaldehyde | 85 |

| 4 | H | 2-Naphthaldehyde | 82 |

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile precursor in modern organic synthesis. Its straightforward preparation and dual reactivity enable the efficient construction of a wide range of complex heterocyclic systems, particularly those containing the privileged imidazo[1,2-a]pyridine scaffold. The protocols described herein are robust and scalable, providing a solid foundation for researchers in medicinal chemistry and drug development. Future research will likely focus on expanding the scope of its applications in multicomponent reactions, asymmetric catalysis, and the synthesis of novel, biologically active compounds. The continued exploration of this building block's potential promises to yield new and innovative molecular architectures for the advancement of pharmaceutical sciences.

References

- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Heterocyclic Building Block [benchchem.com]

- 7. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 8. This compound | CAS 98873-55-3 [matrix-fine-chemicals.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 2-(1H-imidazol-1-yl)acetonitrile: A Versatile Bifunctional Building Block

Abstract

2-(1H-imidazol-1-yl)acetonitrile stands as a cornerstone heterocyclic building block for researchers, scientists, and drug development professionals. Its unique architecture, featuring a reactive nitrile moiety and an adjacent active methylene group, both influenced by the electronic character of the imidazole ring, offers a rich landscape for synthetic exploration. This guide provides an in-depth exploration of the molecule's reactivity, detailing key transformations at both the nitrile and methylene positions. We will delve into the mechanistic underpinnings of these reactions, providing field-proven experimental protocols and visual workflows to empower researchers in harnessing the full synthetic potential of this versatile scaffold.

Introduction: Structural and Electronic Profile

This compound is a bifunctional molecule whose reactivity is governed by the interplay between its constituent parts: the imidazole ring, the nitrile group, and the intervening methylene bridge.[1] The imidazole ring, an electron-rich aromatic heterocycle, modulates the electronic properties of the entire molecule. The nitrogen atoms of the imidazole can act as both hydrogen bond donors and acceptors, influencing solubility and intermolecular interactions.

The most significant electronic features dictating the reactivity of this compound are:

-

The Electrophilic Nitrile Carbon: The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

-

The Acidic Methylene Protons: The protons of the methylene group are activated by the adjacent electron-withdrawing nitrile group and the imidazole ring, making them amenable to deprotonation by a suitable base. This generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex heterocyclic systems.[1]

Synthesis of this compound

A reliable and straightforward synthesis of the title compound is crucial for its application in further synthetic endeavors. The most common method involves the nucleophilic substitution of a haloacetonitrile with imidazole.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from imidazole and bromoacetonitrile.[2]

Materials:

-

1H-Imidazole

-

Sodium hydride (NaH)

-

Bromoacetonitrile

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 1H-imidazole (5 g, 73.5 mmol) in anhydrous THF, add sodium hydride (1.8 g, 45 mmol) in portions at room temperature.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add bromoacetonitrile (8.8 g, 73.9 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

Quench the reaction by the addition of water (50 mL) followed by a saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a yellow oil.

Expected Yield: 59%[2]

Reactivity of the Nitrile Group

The electrophilic nature of the nitrile carbon is the focal point for a variety of important chemical transformations.

Hydrolysis to 2-(1H-imidazol-1-yl)acetic acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)acetic acid, a valuable intermediate in the synthesis of pharmaceuticals such as zoledronic acid.[3][4] This transformation can be achieved under acidic or basic conditions.

Reaction Workflow: Nitrile Hydrolysis

Caption: Hydrolysis of the nitrile to a carboxylic acid.

This protocol is adapted from procedures for the synthesis of imidazol-1-yl-acetic acid.[3]

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To this compound, add a mixture of concentrated hydrochloric acid and water.

-